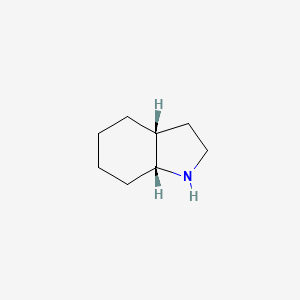
(3AR,7aR)-octahydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3AR,7aR)-Octahydro-1H-indole is a bicyclic organic compound with the molecular formula C8H15N It is a saturated derivative of indole, characterized by the presence of a fully hydrogenated indole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3AR,7aR)-octahydro-1H-indole typically involves the hydrogenation of indole or its derivatives. One common method is the catalytic hydrogenation of indole using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{Indole} + 4H_2 \xrightarrow{\text{Pd or Pt catalyst}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (3AR,7aR)-Octahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction of this compound can lead to the formation of fully saturated amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
The compound (3AR,7aR)-octahydro-1H-indole and its derivatives have various applications, especially in medicinal chemistry and organic synthesis, due to their unique structural properties. Research indicates that compounds containing the octahydroindole framework exhibit various biological activities. Interaction studies often employ techniques to study binding affinity and activity against various biological targets.
Key Derivatives and Their Applications
- (3AR,7AR)-1-(Tert-butoxycarbonyl)octahydro-1H-indole-5-carboxylic acid: This bicyclic compound, characterized by a fused octahydroindole structure, features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid functional group at the 5-position of the indole moiety. Its molecular formula is C14H23NO4, with a molecular weight of approximately 269.34 g/mol. It has potential applications in medicinal chemistry and organic synthesis.
- rel-(2R,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid: This compound has a molecular weight of 169.22 and the molecular formula C9H15NO2 .
Synthesis and Chemical Reactions
Several synthetic routes have been developed for producing (3AR,7AR)-1-(Tert-butoxycarbonyl)octahydro-1H-indole-5-carboxylic acid. These reactions are crucial for synthesizing derivatives and exploring the compound's biological activity. A method for the preparation of (2s, 3ar, 7as)-octahydro-1h-indole-2-carboxylic acid as a key intermediate in the preparation of trandolapril involves reacting a cyclohexyl aziridine with a dialkyl malonate .
Mecanismo De Acción
The mechanism of action of (3AR,7aR)-octahydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and producing therapeutic effects.
Comparación Con Compuestos Similares
(3AR,7aR)-Octahydro-1H-isoindole: A structurally similar compound with a different ring system.
(3AR,7aR)-Octahydro-1H-quinoline: Another bicyclic compound with a nitrogen atom in the ring.
Comparison:
Structural Differences: While (3AR,7aR)-octahydro-1H-indole has an indole ring system, (3AR,7aR)-octahydro-1H-isoindole and (3AR,7aR)-octahydro-1H-quinoline have isoindole and quinoline ring systems, respectively.
Chemical Properties: The presence of different ring systems influences the chemical reactivity and physical properties of these compounds.
Applications: Each compound has unique applications based on its structural features and chemical properties. For example, (3AR,7aR)-octahydro-1H-quinoline is often used in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
1193-68-6 |
|---|---|
Fórmula molecular |
C8H15N |
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole |
InChI |
InChI=1S/C8H15N/c1-2-4-8-7(3-1)5-6-9-8/h7-9H,1-6H2/t7-,8-/m0/s1 |
Clave InChI |
PDELQDSYLBLPQO-YUMQZZPRSA-N |
SMILES |
C1CCC2C(C1)CCN2 |
SMILES isomérico |
C1CC[C@H]2[C@@H](C1)CCN2 |
SMILES canónico |
C1CCC2C(C1)CCN2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















